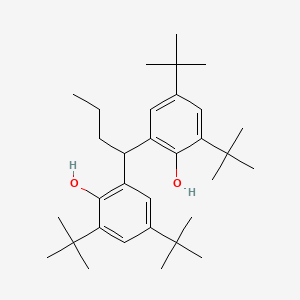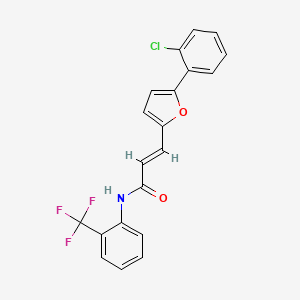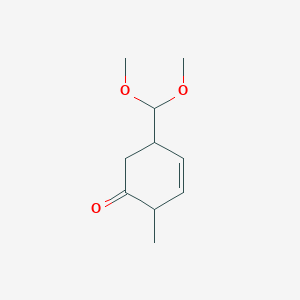
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a chloro group at the 4-position and a pyridin-3-ylmethylamino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Amination: The pyridin-3-ylmethylamino group can be introduced through nucleophilic substitution reactions, where the pyridazinone is reacted with pyridin-3-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazinone core.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the pyridazinone core or the amino group.
Scientific Research Applications
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-aminopyridazin-3(2H)-one: Similar structure but lacks the pyridin-3-ylmethyl group.
5-((Pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is unique due to the presence of both the chloro and pyridin-3-ylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H9ClN4O |
|---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
5-chloro-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(6-14-15-10(9)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,15,16) |
InChI Key |
YJGWAOVXINFGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)






![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)



![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
